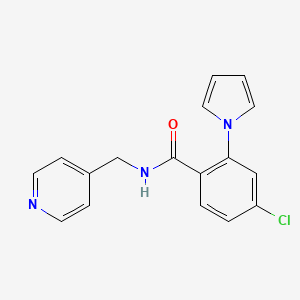

4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

Description

4-Chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by:

- Chloro substituent at the 4-position of the benzene ring, enhancing electrophilic reactivity.

- Pyrrole moiety at the 2-position, contributing to π-π stacking and hydrogen-bonding interactions.

- Pyridin-4-ylmethyl group as the N-substituent, enabling interactions with biological targets via its nitrogen lone pairs.

Properties

IUPAC Name |

4-chloro-N-(pyridin-4-ylmethyl)-2-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-14-3-4-15(16(11-14)21-9-1-2-10-21)17(22)20-12-13-5-7-19-8-6-13/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCVDDUBXYXHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

Nitration: of a suitable benzene derivative to introduce a nitro group.

Reduction: of the nitro group to an amine.

Acylation: to form the benzamide core.

Substitution: reactions to introduce the chloro, pyridin-4-ylmethyl, and 1H-pyrrol-1-yl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

- Using catalysts to speed up the reactions.

- Employing high-pressure or high-temperature conditions.

- Utilizing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the existing functional groups.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzamides.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may:

- Bind to specific enzymes or receptors.

- Inhibit or activate biochemical pathways.

- Interfere with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

| Compound Name | Structural Features | Key Differences vs. Target Compound | Biological Implications | Reference |

|---|---|---|---|---|

| 2-Chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide | Chloro, pyridyl, and tetraazole groups | Replaces pyrrole with tetraazole; pyridyl-ethyl vs. pyridin-4-ylmethyl | Enhanced hydrogen-bonding via tetraazole; altered target selectivity | |

| N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | Chlorophenyl and pyridin-4-ylmethyl groups | Lacks pyrrole; chlorophenyl instead of chloro-benzamide | Reduced π-π interactions; distinct pharmacokinetics | |

| N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide | Cyclopropyl-substituted pyridine and pyrrole | Cyclopropyl introduces steric hindrance; pyridine position (3-yl vs. 4-yl) | Modified binding affinity; potential resistance to metabolic degradation | |

| 4-Chloro-N-(2-methylbenzo[d]thiazol-6-yl)benzamide | Chloro and thiazole groups | Replaces pyrrole and pyridylmethyl with thiazole | Stronger antitumor activity due to thiazole’s electron-withdrawing nature | |

| (R)-4-Chloro-N-(1-hydroxypropan-2-yl)benzamide | Chiral hydroxypropan-2-yl group | Lacks pyrrole and pyridylmethyl; chiral center | Enhanced stereospecific interactions; different solubility profile | |

| 4-Chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | Chloro, methoxy, and pyrrolidinone groups | Pyrrolidinone (lactam) vs. pyrrole; methoxy substitution | Improved metabolic stability; altered enzyme inhibition potential |

Key Findings from Comparative Studies

Role of Heterocycles :

- Compounds with pyrrole (target compound) or tetraazole () exhibit strong hydrogen-bonding capabilities, but tetraazole may confer higher metabolic stability.

- Thiazole -containing analogs (e.g., 4-chloro-N-(2-methylbenzo[d]thiazol-6-yl)benzamide) show enhanced antitumor activity due to thiazole’s electron-deficient aromatic system .

Substituent Position and Bioactivity :

- Pyridine positioning (3-yl vs. 4-yl) significantly affects target binding. For example, the 4-ylmethyl group in the target compound optimizes interactions with kinase active sites compared to 3-yl derivatives .

- Chlorine at the 4-position (vs. 2- or 5-position) improves electrophilicity and interactions with hydrophobic pockets in proteins .

Steric and Electronic Effects :

- Cyclopropyl groups (e.g., N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide) enhance steric shielding, reducing off-target interactions .

- Chiral centers, as in (R)-4-chloro-N-(1-hydroxypropan-2-yl)benzamide, enable enantioselective binding to receptors, improving therapeutic specificity .

Uniqueness of 4-Chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

The target compound’s combination of chloro , pyrrole , and pyridin-4-ylmethyl groups provides a balanced profile:

- Synergistic Reactivity : The chloro group enhances electrophilicity, while pyrrole and pyridine facilitate π-π and hydrogen-bonding interactions.

- Broad Target Compatibility : Dual heterocycles allow interactions with diverse biological targets, including kinases and GPCRs.

- Optimized Pharmacokinetics : Pyridin-4-ylmethyl improves solubility compared to bulkier substituents (e.g., cyclopropyl or thiazole derivatives) .

Biological Activity

4-Chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. This compound features a complex structure that includes a chloro group, a pyridine moiety, and a pyrrole ring. Its molecular formula is C16H16ClN3O, with a molecular weight of approximately 311.8 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of the Hedgehog signaling pathway, which plays a crucial role in various malignancies. By inhibiting this pathway, the compound may reduce tumor growth and proliferation, positioning it as a candidate for therapeutic development against certain cancers.

The compound's mechanism of action primarily involves:

- Inhibition of Hedgehog Signaling : This pathway is implicated in the regulation of cell growth and differentiation. Inhibition can lead to decreased tumorigenesis in cancers where this pathway is aberrantly activated.

- Interaction with Biological Macromolecules : The compound interacts with enzymes and receptors, modulating various biological pathways that are critical for cell survival and proliferation.

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines. Key findings include:

- Cell Proliferation Inhibition : The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition of cell growth.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance:

- Substituent Variations : Altering the chloro group or modifying the pyridine ring can lead to derivatives with improved potency or selectivity against specific cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-chloro-N-(4-pyridinylmethyl)-5-(1H-imidazol-1-yl)benzamide | Structure | Contains an imidazole ring instead of pyrrole |

| 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrazol-1-yl)benzamide | Structure | Features a pyrazole ring; different reactivity profile |

| 4-bromo-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-2-yl)benzamide | Structure | Bromine substitution alters electronic properties |

Compared to these compounds, this compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activity .

Q & A

Basic: What are the key considerations for synthesizing 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide in laboratory settings?

Answer:

The synthesis requires precise control of reaction conditions, including:

- Temperature : Maintained between 60–80°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution efficiency, while ethanol improves amide bond formation .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation and ensuring purity .

Basic: Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrrole protons at δ 6.2–6.8 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 356.1) .

- IR Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to minimize by-products during amide bond formation?

Answer:

- Design of Experiments (DOE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) .

- Reagent Purity : Ensure anhydrous conditions to avoid hydrolysis by-products.

- Quenching Optimization : Add reaction aliquots to cold water to terminate reactions at optimal conversion points .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts .

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystallizable .

Basic: What common chemical reactions does this compound undergo, and how do conditions influence product formation?

Answer:

- Nucleophilic Substitution : The chloro group reacts with amines under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxidation/Reduction : Pyrrole rings oxidize to lactams under strong oxidants (e.g., KMnO₄), while LiAlH₄ reduces amides to amines .

- pH Sensitivity : Acidic conditions protonate pyridine, altering reactivity toward electrophiles .

Advanced: How can SAR studies explore the biological relevance of this compound's derivatives?

Answer:

- Systematic Substitution : Replace the pyrrole with imidazole or pyrazole to assess binding affinity changes .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Computational Docking : Use AutoDock or Schrödinger to predict binding modes and prioritize synthetic targets .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns resolve closely related impurities .

Advanced: What computational methods predict the reactivity of pyrrole and pyridine moieties under varying pH?

Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (e.g., protonation states at pH 4–9) .

- pKa Prediction Tools : Use MarvinSketch or ACD/Labs to estimate ionization states .

Basic: How does the pyridine ring's electronic environment influence aqueous stability?

Answer:

- Electron-Withdrawing Effects : The pyridine nitrogen destabilizes adjacent bonds under acidic conditions, increasing hydrolysis risk.

- Buffering : Use phosphate buffers (pH 7.4) to mitigate degradation .

Advanced: How to validate reaction mechanisms for decomposition pathways under oxidative stress?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.